Cadmium nitrate

Description

Properties

CAS No. |

14177-24-3 |

|---|---|

Molecular Formula |

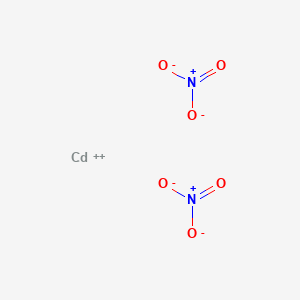

Cd(NO3)2 CdN2O6 |

Molecular Weight |

236.42 g/mol |

IUPAC Name |

cadmium(2+);dinitrate |

InChI |

InChI=1S/Cd.2NO3/c;2*2-1(3)4/q+2;2*-1 |

InChI Key |

XIEPJMXMMWZAAV-UHFFFAOYSA-N |

impurities |

Cadmium nitrate has a purity of greater than 99%, with typical impurities including: chloride (0.005%), sulfate (0.005%), copper (0.005%), iron (0.002%), lead (0.005%), zinc (0.05%), and arsenic (0.001%). |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cd+2] |

Color/Form |

White cubic crystals White, amorphous pieces or hygroscopic needles White, prismatic needles |

density |

2.45 at 68 °F (USCG, 1999) 3.6 g/cu cm |

melting_point |

138 °F (USCG, 1999) 360 °C |

Other CAS No. |

10325-94-7 |

physical_description |

Cadmium nitrate is an odorless white solid. Sinks in water. (USCG, 1999) |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

10022-68-1 (tetrahydrate) |

shelf_life |

Stable during transport. /Tetrahydrate/ |

solubility |

Soluble in ammonia, alcohol Sol in ethanol Soluble in ether, acetone In water, 156 g/100 g water at 25 °C |

Synonyms |

cadmium dinitrate cadmium nitrate cadmium nitrate, tetrahydrate |

Origin of Product |

United States |

Foundational & Exploratory

Cadmium Nitrate: A Comprehensive Technical Guide to its Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium nitrate, with the chemical formula Cd(NO₃)₂, is an inorganic compound that exists as a white crystalline solid. It is highly soluble in water and is commonly found as a tetrahydrate, Cd(NO₃)₂·4H₂O.[1] This compound serves as a precursor in the synthesis of other cadmium compounds, finds application in the coloring of glass and porcelain, and is used in photography.[2] However, its utility is overshadowed by its significant toxicity and carcinogenic properties, necessitating stringent handling and disposal protocols. This guide provides an in-depth overview of the chemical properties and hazards of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a hygroscopic substance, meaning it readily absorbs moisture from the air.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | Cd(NO₃)₂ (anhydrous) Cd(NO₃)₂·4H₂O (tetrahydrate) | [2] |

| Molecular Weight | 236.42 g/mol (anhydrous) 308.48 g/mol (tetrahydrate) | [2] |

| Appearance | White, odorless, hygroscopic crystals | [1] |

| Density | 3.6 g/cm³ (anhydrous) 2.45 g/cm³ (tetrahydrate) | [2] |

| Melting Point | 360 °C (anhydrous) 59.5 °C (tetrahydrate) | [2] |

| Boiling Point | 132 °C (tetrahydrate, decomposes) | [2] |

| Solubility in Water | 109.7 g/100 mL at 0 °C 126.6 g/100 mL at 18 °C 139.8 g/100 mL at 30 °C 320.9 g/100 mL at 59.5 °C | [2] |

| Other Solubilities | Soluble in acids, ammonia, alcohols, and ether | [2] |

Hazards and Safety Information

This compound is a potent oxidizing agent and is highly toxic. It is classified as a known human carcinogen. Exposure can occur through inhalation, ingestion, or skin contact, leading to a range of acute and chronic health effects.

Table 2: Hazard Identification and GHS Classification

| Hazard | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | Danger | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 1B | Danger | H340: May cause genetic defects |

| Carcinogenicity | Category 1A | Danger | H350: May cause cancer |

| Reproductive Toxicity | Category 1B | Danger | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

| Oxidizing Solids | Category 2 | Danger | H272: May intensify fire; oxidizer |

Data compiled from multiple safety data sheets.

Reactivity and Incompatibilities

This compound is a strong oxidizer and can react violently with combustible materials, reducing agents, and organic compounds. It is incompatible with:

-

Combustible materials (wood, paper, oil)

-

Reducing agents

-

Organic materials

-

Phosphorus

-

Sulfur

-

Copper and its alloys

Contact with these substances can lead to fire or explosion. Upon heating to decomposition, it emits toxic fumes of cadmium oxides and nitrogen oxides.[1]

Experimental Protocols

Synthesis of this compound Tetrahydrate from Cadmium Oxide

This protocol describes a common laboratory method for the synthesis of this compound tetrahydrate.

Materials:

-

Cadmium oxide (CdO)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Crystallizing dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

pH indicator paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cadmium oxide to a beaker containing concentrated nitric acid. The reaction is exothermic and will generate heat. Stir the mixture gently with a glass rod. The reaction is as follows: CdO + 2HNO₃ → Cd(NO₃)₂ + H₂O[2]

-

Dissolution: Gently heat the mixture on a heating plate while stirring until all the cadmium oxide has dissolved, forming a clear solution.

-

Concentration: Continue to heat the solution to evaporate some of the water and concentrate the this compound solution.

-

Crystallization: Transfer the concentrated solution to a crystallizing dish and allow it to cool slowly at room temperature. Colorless crystals of this compound tetrahydrate will form.

-

Isolation: Separate the crystals from the mother liquor by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold distilled water to remove any residual acid. Dry the crystals in a desiccator over a suitable drying agent.

Cytotoxicity Assay Using MTT

This protocol outlines a general procedure for assessing the cytotoxicity of this compound in a cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cell line (e.g., Caco-2 or HL-7702)[3]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (sterilized)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the this compound solutions at various concentrations to the wells. Include a control group with medium only. Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control group.

Toxicological Profile and Signaling Pathways

The toxicity of cadmium is multifaceted, involving the induction of oxidative stress, apoptosis (programmed cell death), and interference with essential cellular signaling pathways.

Induction of Apoptosis via Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

Cadmium exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can trigger the intrinsic apoptotic pathway.

The signaling cascade often involves:

-

Increased ROS Production: Cadmium promotes the generation of ROS, which are highly reactive molecules that can damage cellular components.

-

Mitochondrial Dysfunction: ROS can lead to mitochondrial damage, resulting in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c release initiates a cascade of caspase activation, starting with caspase-9, which then activates executioner caspases such as caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Interference with MAPK and mTOR Signaling

Cadmium has also been shown to interfere with critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.

-

MAPK Pathway: Cadmium can activate various components of the MAPK pathway, such as JNK (c-Jun N-terminal kinase), p38, and ERK (extracellular signal-regulated kinase). The activation of these kinases can have diverse downstream effects, including the regulation of gene expression, cell proliferation, and apoptosis.

-

mTOR Pathway: Cadmium-induced ROS can activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway can contribute to cadmium-induced neurodegenerative effects.

Conclusion

This compound is a valuable compound in specific industrial and laboratory applications, but its significant chemical hazards and toxicity demand a thorough understanding and cautious handling. For researchers, scientists, and drug development professionals, it is imperative to be well-versed in its properties, potential health effects, and the molecular mechanisms underlying its toxicity. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper waste disposal, is essential to mitigate the risks associated with this compound. Further research into the intricate signaling pathways affected by cadmium will continue to enhance our understanding of its toxicology and may lead to the development of improved strategies for preventing and treating cadmium-induced diseases.

References

An In-depth Technical Guide to Cadmium Nitrate: CAS Number and Safety Data

This technical guide provides a comprehensive overview of cadmium nitrate, focusing on its Chemical Abstracts Service (CAS) number and critical safety information as outlined in its Safety Data Sheet (SDS). This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Chemical Identification

This compound is an inorganic compound that exists in two primary forms: anhydrous and tetrahydrate. Each form has a unique CAS number for precise identification.

-

This compound Anhydrous: CAS Number 10325-94-7[1]

The tetrahydrate is the more commonly encountered form in laboratory settings.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound tetrahydrate.

| Property | Value | Reference |

| Molecular Formula | Cd(NO₃)₂·4H₂O | [2] |

| Molecular Weight | 308.48 g/mol | [2] |

| Appearance | White crystals | [3] |

| Melting Point | 59.5 °C | [3] |

| Boiling Point | Decomposes | [4] |

| Solubility | Easily soluble in cold water | [4] |

Hazard Identification and Classification

This compound is a hazardous substance with multiple classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects[5] |

| Carcinogenicity | 1A/1B | H350: May cause cancer[5] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (kidney, bone) through prolonged or repeated exposure |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data

The following table summarizes key toxicological data for this compound.

| Route of Exposure | Value | Species | Reference |

| Oral (LD50) | 100 mg/kg | Mouse | [4] |

| Inhalation (LC50) | 1925 ppm (4 hours) | Mouse | [4] |

Experimental Protocols

5.1. Safe Handling and Personal Protective Equipment (PPE)

Given the high toxicity of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with appropriate cartridges is necessary.[6]

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.[6][7]

5.2. Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from combustible materials, organic materials, metals, and copper.[6]

-

The storage area should be secure and accessible only to authorized personnel ("Store locked up").[6]

5.3. Spill and Disposal Procedures

-

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE as described in section 5.1.

-

For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[5][6]

-

Do not allow the spilled material to enter drains or waterways.[6]

-

-

Disposal: Dispose of this compound and its containers in accordance with local, regional, and national regulations. This material is considered hazardous waste.[6]

Visualizing the Safety Data Sheet (SDS) Workflow

The following diagram illustrates the logical flow of information within a Safety Data Sheet for a hazardous chemical like this compound, from initial identification to final disposal.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 10022-68-1 — Ereztech [ereztech.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of Cadmium Nitrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of cadmium nitrate in various organic solvents. The information contained herein is essential for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be used as a reagent or catalyst. This document details quantitative solubility data, experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound, an inorganic salt, in organic solvents is influenced by factors such as the polarity of the solvent, temperature, and the presence of water. Generally, its solubility is lower in organic solvents compared to its high solubility in water. The following table summarizes the available quantitative solubility data for this compound in several common organic solvents. It is important to note that this compound can exist in anhydrous (Cd(NO₃)₂) and hydrated forms (e.g., Cd(NO₃)₂·4H₂O), which can affect its solubility. The data below pertains to the specified form.

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Form of this compound |

| Acetone | C₃H₆O | 0 | 122 g/100 g | Not Specified |

| 10 | 136 g/100 g | Not Specified | ||

| 20 | 150 g/100 g | Not Specified | ||

| 30 | 194 g/100 g | Not Specified | ||

| 40 | 310 g/100 g | Not Specified | ||

| 50 | 713 g/100 g | Not Specified | ||

| Methanol | CH₃OH | Not Specified | 5 g/L[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | 30 g/100 mL[2] | Tetrahydrate |

Qualitative Solubility:

-

Diethyl Ether: Soluble[2]

-

Ethyl Acetate: Soluble[5]

-

Ammonia: Soluble[4]

-

Concentrated Nitric Acid: Insoluble[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established analytical techniques.

Isothermal Saturation Method Followed by Gravimetric Analysis

This method is a reliable and straightforward approach to determine the solubility of a salt in a given solvent at a constant temperature.

Materials:

-

This compound (anhydrous or a specific hydrate)

-

Organic solvent of interest (e.g., ethanol, acetone)

-

Analytical balance (± 0.0001 g)

-

Constant temperature shaker bath or magnetic stirrer with a hotplate

-

Temperature probe

-

Glass vials with airtight seals

-

Syringe with a chemically resistant filter (e.g., PTFE, 0.45 µm pore size)

-

Pre-weighed drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 10 mL) of the organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed with undissolved solid remaining.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the supernatant remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe.

-

Immediately attach the syringe filter and dispense the clear, saturated solution into a pre-weighed, dry evaporating dish.

-

-

Gravimetric Determination:

-

Record the exact mass of the evaporating dish containing the saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 80-100 °C, depending on the solvent's boiling point).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + dry salt) - (Mass of empty dish)

-

Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Isothermal Saturation Method Followed by Spectrophotometric Analysis

This method is suitable for determining low concentrations of this compound and requires the creation of a calibration curve.

Materials:

-

Same as for the gravimetric method.

-

UV-Vis Spectrophotometer.

-

Volumetric flasks and pipettes.

-

Complexing agent for cadmium (e.g., dithizone).

-

Appropriate reagents for preparing a colored complex of cadmium.

Procedure:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the gravimetric method.

-

-

Sample Withdrawal and Dilution:

-

Withdraw a small, precise volume of the clear supernatant using a micropipette.

-

Dilute the sample quantitatively with the same organic solvent in a volumetric flask to a concentration that falls within the working range of the spectrophotometric method. A series of dilutions may be necessary.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of known this compound concentrations in the chosen organic solvent.

-

Develop a colored complex by adding a suitable chromogenic agent to each standard and the diluted sample. The choice of agent and the reaction conditions will depend on the solvent system.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for the cadmium complex.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Logical workflow for determining this compound solubility.

References

Synthesis of Cadmium Nitrate from Cadmium Metal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cadmium nitrate from cadmium metal. The document details the underlying chemical principles, a step-by-step experimental protocol, purification and characterization methods, and essential safety precautions. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams.

Introduction

This compound, with the chemical formula Cd(NO₃)₂, is an inorganic compound that serves as a crucial precursor in the synthesis of various cadmium-containing materials. Its primary hydrated form, this compound tetrahydrate (Cd(NO₃)₂·4H₂O), is a colorless, crystalline solid that is highly soluble in water.[1] This compound finds applications in the manufacturing of specialized glass and porcelain, as a catalyst in certain organic reactions, in photographic emulsions, and as a laboratory reagent.[2][3][4] In the context of research and development, particularly in materials science and drug development, the synthesis of high-purity this compound is a fundamental starting point for the preparation of cadmium-based nanoparticles, quantum dots, and coordination complexes.

The synthesis from elemental cadmium offers a direct route to obtaining this compound. This guide focuses on the reaction of cadmium metal with nitric acid, a widely used and effective method for laboratory-scale preparation.[2][5]

Chemical Principles

The synthesis of this compound from cadmium metal is an oxidation-reduction reaction. Cadmium metal is oxidized by nitric acid, which acts as the oxidizing agent. The reaction stoichiometry and the byproducts can vary depending on the concentration of the nitric acid used.

With concentrated nitric acid, the primary reaction is:

Cd(s) + 4HNO₃(aq) → Cd(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)[5]

In this reaction, cadmium metal is oxidized from an oxidation state of 0 to +2, while the nitrogen in nitric acid is reduced from +5 to +4 in nitrogen dioxide (NO₂), a toxic brown gas.

Experimental Protocol

This section provides a detailed methodology for the laboratory synthesis of this compound tetrahydrate from cadmium metal.

Materials and Equipment

Materials:

-

Cadmium metal (shot or granules, high purity)

-

Concentrated nitric acid (68-70%)

-

Deionized water

-

Filter paper

Equipment:

-

Fume hood

-

Glass beaker (e.g., 250 mL)

-

Glass stirring rod

-

Heating mantle or hot plate

-

Crystallizing dish

-

Buchner funnel and flask

-

Vacuum source

-

Desiccator

Synthesis Procedure

Step 1: Reaction Setup

-

Weigh a precise amount of high-purity cadmium metal (e.g., 10.0 g) and place it in a clean glass beaker.

-

Perform all subsequent steps in a well-ventilated fume hood due to the evolution of toxic nitrogen dioxide gas.[6]

Step 2: Dissolution of Cadmium Metal

-

Slowly and cautiously add concentrated nitric acid to the beaker containing the cadmium metal. The addition should be done in small portions to control the rate of the reaction, which can be vigorous.

-

Stir the mixture gently with a glass rod to ensure all the metal comes into contact with the acid.

-

The reaction will produce brown fumes of nitrogen dioxide. Continue adding nitric acid until all the cadmium metal has dissolved. A slight excess of nitric acid can be used to ensure complete reaction.

-

Gentle heating on a heating mantle or hot plate can be applied to facilitate the dissolution if the reaction slows down.

Step 3: Concentration of the Solution

-

Once the cadmium metal is completely dissolved, gently heat the solution to evaporate excess nitric acid and water. This will concentrate the this compound solution.

-

Avoid boiling the solution vigorously to prevent spattering. The solution should be concentrated until a syrupy consistency is achieved or until crystals start to form on the surface upon cooling a drop of the solution on a glass rod.

Step 4: Crystallization

-

Allow the concentrated solution to cool slowly to room temperature.

-

For optimal crystal growth, the solution can be transferred to a crystallizing dish and covered with a watch glass.

-

To promote the formation of this compound tetrahydrate, the crystallization can be carried out at a controlled temperature, for instance, by placing the dish in a water bath at around 20-25°C.[7]

-

Allow the crystallization to proceed until a significant amount of colorless crystals of this compound tetrahydrate has formed.

Step 5: Isolation and Drying of Crystals

-

Separate the crystals from the mother liquor by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any residual nitric acid and impurities.

-

Dry the collected crystals by pressing them between filter papers and then placing them in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) until a constant weight is achieved.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound Tetrahydrate

| Property | Value |

| Chemical Formula | Cd(NO₃)₂·4H₂O |

| Molar Mass | 308.48 g/mol |

| Appearance | Colorless, hygroscopic crystals |

| Melting Point | 59.5 °C |

| Boiling Point | 132 °C (decomposes) |

| Density | 2.45 g/cm³ |

| Solubility in Water | 109.7 g/100 mL at 0 °C, 320.9 g/100 mL at 59.5 °C |

Source:[5]

Table 2: Purity and Impurity Profile of Reagent-Grade this compound

| Parameter | Specification |

| Assay (as Cd(NO₃)₂) | >99% |

| Chloride (Cl) | ≤ 0.005% |

| Sulfate (SO₄) | ≤ 0.005% |

| Copper (Cu) | ≤ 0.005% |

| Iron (Fe) | ≤ 0.002% |

| Lead (Pb) | ≤ 0.005% |

| Zinc (Zn) | ≤ 0.05% |

| Arsenic (As) | ≤ 0.001% |

Source:[2]

A typical yield for this laboratory-scale synthesis is expected to be in the range of 90-95%, depending on the efficiency of the crystallization and isolation steps. A Russian patent describes a purification method that results in a crystalline this compound yield of 95.5%.[7]

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Cadmium Metal: Cadmium is a toxic heavy metal. Inhalation of cadmium dust or fumes can be harmful.[6] Handle cadmium metal in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Always handle concentrated nitric acid in a fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Nitrogen Dioxide Gas: The reaction between cadmium and concentrated nitric acid produces nitrogen dioxide (NO₂), a toxic and corrosive brown gas. Inhalation of NO₂ can cause severe respiratory irritation and pulmonary edema. This reaction must be performed in a certified fume hood to ensure adequate ventilation and prevent exposure.[6]

-

Waste Disposal: All waste materials, including the mother liquor from crystallization and any cadmium-contaminated glassware, should be collected and disposed of as hazardous waste according to institutional and local regulations.

Characterization

The purity and identity of the synthesized this compound tetrahydrate can be confirmed through various analytical techniques:

-

Assay by Complexometric Titration: The cadmium content can be determined by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator.

-

Spectroscopic Methods: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy can be used to determine the concentration of cadmium and trace metal impurities.

-

X-ray Diffraction (XRD): XRD analysis can be used to confirm the crystalline structure of the product as this compound tetrahydrate.

-

Thermal Analysis: Thermogravimetric analysis (TGA) can be used to determine the water of hydration content. This compound tetrahydrate loses its water of crystallization between 70-80°C.[8]

Conclusion

The synthesis of this compound from cadmium metal via reaction with nitric acid is a straightforward and effective method for laboratory-scale production. Careful control of reaction conditions, particularly during the dissolution and crystallization steps, is crucial for obtaining a high-purity product. Adherence to strict safety protocols is paramount due to the hazardous nature of the reactants and byproducts. The detailed protocol and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and characterize this compound for their specific applications.

References

- 1. CAS 10022-68-1: this compound tetrahydrate | CymitQuimica [cymitquimica.com]

- 2. This compound | Cd(NO3)2 | CID 25154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nanorh.com [nanorh.com]

- 4. This compound tetrahydrate, for analysis, ExpertQ® - Scharlab [scharlab.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. teck.com [teck.com]

- 7. RU2493103C1 - Method of this compound purification - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

A Technical Guide to Cadmium Nitrate: Tetrahydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of cadmium nitrate tetrahydrate and its anhydrous counterpart. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the physicochemical properties, synthesis, and applications of these two forms. Particular emphasis is placed on providing clear, comparative data and outlining relevant experimental protocols.

Physicochemical Properties: A Comparative Overview

This compound can exist in two common forms: the tetrahydrate [Cd(NO₃)₂·4H₂O] and the anhydrous form [Cd(NO₃)₂]. The presence of water of crystallization in the tetrahydrate form significantly influences its physical and chemical properties compared to the anhydrous salt. Both forms are colorless crystalline solids and are deliquescent, readily absorbing moisture from the atmosphere to form an aqueous solution.[1]

Quantitative Data Summary

The key physicochemical properties of this compound tetrahydrate and anhydrous this compound are summarized in the table below for easy comparison.

| Property | This compound Tetrahydrate | Anhydrous this compound |

| Chemical Formula | Cd(NO₃)₂·4H₂O | Cd(NO₃)₂ |

| Molecular Weight | 308.47 g/mol [2] | 236.42 g/mol [3] |

| Appearance | White, crystalline solid[4] | White crystals or amorphous powder[5] |

| Density | 2.45 g/cm³[3] | 3.6 g/cm³[3] |

| Melting Point | 59.5 °C[3] | 360 °C[3] |

| Boiling Point | 132 °C (decomposes)[3] | Decomposes |

| Water Solubility | 109.7 g/100 mL (0 °C), 126.6 g/100 mL (18 °C), 139.8 g/100 mL (30 °C), 320.9 g/100 mL (59.5 °C)[4] | Very soluble[5] |

| Solubility in Other Solvents | Soluble in acids, ammonia, alcohols, ether, and acetone.[4] | Soluble in alcohols.[5] |

Hygroscopicity

Synthesis and Interconversion

The synthesis of this compound typically involves the reaction of cadmium metal, oxide, hydroxide, or carbonate with nitric acid, followed by crystallization.[1] The resulting product is usually the tetrahydrate form.

The anhydrous form can be prepared from the tetrahydrate by careful dehydration.

References

An In-depth Technical Guide to the Thermal Decomposition of Cadmium Nitrate to Cadmium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cadmium nitrate, a critical process for the synthesis of cadmium oxide, particularly in the form of nanoparticles. This document details the decomposition pathway, presents quantitative data from thermal analysis, and offers detailed experimental protocols for the synthesis of cadmium oxide.

Introduction

This compound, with the chemical formula Cd(NO₃)₂, is an inorganic salt that serves as a common precursor for the synthesis of cadmium oxide (CdO).[1][2] The most frequently encountered form is the tetrahydrate, Cd(NO₃)₂·4H₂O.[1][3] Cadmium oxide is an important n-type semiconductor with a direct band gap of approximately 2.18 eV, making it suitable for applications in catalysis, sensors, solar cells, and transparent conducting films.[4] Thermal decomposition, or thermolysis, is a straightforward and widely used method to produce cadmium oxide from this compound.[1][2] The process involves heating this compound, which leads to its decomposition into cadmium oxide and gaseous nitrogen oxides.[1][3][5]

The Decomposition Pathway

The thermal decomposition of this compound tetrahydrate (Cd(NO₃)₂·4H₂O) is a multi-step process. Initially, the hydrated salt undergoes dehydration in one or more stages to form anhydrous this compound. Upon further heating, the anhydrous salt decomposes to yield cadmium oxide, nitrogen dioxide, and oxygen.[1][3]

The overall chemical equation for the decomposition of anhydrous this compound is:

2Cd(NO₃)₂(s) → 2CdO(s) + 4NO₂(g) + O₂(g)[3]

Studies using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have elucidated the discrete stages of this process.

Thermal Analysis of this compound Decomposition

Thermogravimetric and Differential Thermal Analysis (TG-DTA) are powerful techniques to study the thermal decomposition of materials.[6][7] For this compound tetrahydrate, the TG curve shows distinct mass loss steps corresponding to dehydration and decomposition, while the DTA curve reveals the endothermic or exothermic nature of these transitions.[6][7]

The decomposition process can be summarized in the following stages:

| Stage | Temperature Range (°C) | Process | Mass Loss (%) | DTA Peak |

| 1 | ~50 - 150 | Dehydration of Cd(NO₃)₂·4H₂O to anhydrous Cd(NO₃)₂ | ~23.4% | Endothermic |

| 2 | ~150 - 400 | Decomposition of anhydrous Cd(NO₃)₂ to CdO | ~45.7% | Endothermic |

Note: The exact temperatures can vary depending on factors such as heating rate and atmosphere.

The first stage involves the loss of water molecules of crystallization. The second, more significant mass loss corresponds to the decomposition of the anhydrous this compound into cadmium oxide, with the release of nitrogen dioxide and oxygen.[3]

Experimental Protocols for Cadmium Oxide Synthesis

The thermal decomposition of this compound is a common method for synthesizing cadmium oxide nanoparticles. Below are detailed protocols for two common approaches.

4.1. Direct Calcination of this compound

This method involves the direct heating of this compound powder in a furnace.

Materials:

-

This compound tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Ceramic crucible

-

Muffle furnace

Procedure:

-

Place a known amount of this compound tetrahydrate powder into a ceramic crucible.

-

Place the crucible in a muffle furnace.

-

Heat the furnace to a target temperature, typically between 400°C and 600°C, at a controlled heating rate (e.g., 10°C/min).

-

Maintain the target temperature for a specific duration (e.g., 2-3 hours) to ensure complete decomposition.

-

Allow the furnace to cool down to room temperature.

-

The resulting product is cadmium oxide powder.

4.2. Sol-Gel Synthesis Followed by Calcination

This method offers better control over the particle size and morphology of the resulting cadmium oxide.[8][9]

Materials:

-

This compound tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Ammonium hydroxide (NH₄OH) solution

-

Distilled water

-

Beakers

-

Magnetic stirrer

-

Filtration apparatus

-

Drying oven

-

Muffle furnace

Procedure:

-

Prepare an aqueous solution of this compound tetrahydrate (e.g., 0.5 M) in a beaker with distilled water.[10]

-

While stirring the this compound solution, slowly add an aqueous solution of ammonium hydroxide dropwise until a colloidal gel suspension is formed.[8][9]

-

Separate the gel suspension from the liquid by filtration and wash it several times with distilled water to remove any unreacted precursors.[8]

-

Dry the obtained precipitate in an oven at a low temperature (e.g., 50-80°C) for several hours.[8][10]

-

Grind the dried powder and place it in a crucible.

-

Calcine the powder in a muffle furnace at a specific temperature (e.g., 500-600°C) for a set duration (e.g., 2 hours) to obtain cadmium oxide nanoparticles.[8][10]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the synthesis of cadmium oxide from this compound.

| Precursor(s) | Method | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |

| Cd(NO₃)₂·4H₂O, Hexamethylenetetramine | Thermal Decomposition | 500 | - | |

| Cd(NO₃)₂·4H₂O, NH₄OH | Sol-Gel | 600 | ~31 | |

| Cd(NO₃)₂·4H₂O, NaOH | Co-precipitation | 70 | - | [11] |

| Cd(NO₃)₂·4H₂O, Oxalic acid | Sol-Gel | 400 | - | |

| Cd(NO₃)₂·4H₂O, NaOH | Chemical Synthesis | 500 | - | [10] |

Visualizations

6.1. Decomposition Pathway of this compound Tetrahydrate

6.2. Experimental Workflow for Sol-Gel Synthesis of Cadmium Oxide Nanoparticles

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Cadmium oxide - Wikipedia [en.wikipedia.org]

- 5. This compound | Cd(NO3)2 | CID 25154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. chalcogen.ro [chalcogen.ro]

Hydrolysis of cadmium nitrate in aqueous solutions

An In-depth Technical Guide on the Hydrolysis of Cadmium Nitrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium is a toxic heavy metal of significant environmental and health concern due to its accumulation in organisms and potential hazard to humans.[1] In aqueous environments, the chemical form, or speciation, of cadmium is critical to its bioavailability, toxicity, and mobility.[1] When this compound (Cd(NO₃)₂) dissolves in water, the cadmium exists as the hydrated cadmium ion, [Cd(H₂O)₆]²⁺.[2] This aqua ion acts as a Lewis acid and undergoes hydrolysis, a reaction with water, to form a series of mononuclear and polynuclear hydroxo complexes.[1][3] The extent of hydrolysis is highly dependent on the pH of the solution.[4][5]

This technical guide provides a comprehensive overview of the hydrolysis of the cadmium(II) ion in aqueous solutions. It includes quantitative data on hydrolysis constants, detailed experimental protocols for studying these reactions, and visual diagrams to illustrate the core concepts and processes.

Hydrolysis Reactions and Species

The hydrolysis of the cadmium aqua ion ([Cd(H₂O)₆]²⁺) is a stepwise process where coordinated water molecules are deprotonated, leading to the formation of various hydroxo complexes. The general equilibrium for the hydrolysis of a metal ion can be written as:

pCd²⁺ + qH₂O ⇌ Cdₚ(OH)q⁽²ᵖ⁻q⁾⁺ + qH⁺[6]

In dilute solutions, mononuclear species typically form first. Hydrolysis of the Cd²⁺ ion generally becomes significant at pH levels above 7.[1][7] As the pH increases, the following mononuclear species are sequentially formed: Cd(OH)⁺, Cd(OH)₂, Cd(OH)₃⁻, and Cd(OH)₄²⁻.[1] In more concentrated solutions, polynuclear species such as Cd₂OH³⁺ and Cd₄(OH)₄⁴⁺ may also form before the precipitation of cadmium hydroxide, Cd(OH)₂.[1]

The solid precipitate, cadmium hydroxide (Cd(OH)₂(s)), is formed when the solubility product is exceeded.[8][9][10] This precipitate can redissolve at very high pH due to the formation of soluble anionic hydroxo complexes like Cd(OH)₃⁻.[4]

Quantitative Data: Hydrolysis Constants

The stability of the various hydrolyzed cadmium species is quantified by their equilibrium constants (hydrolysis constants). The data presented below are collated from various literature sources and represent the equilibrium constants (as log K) at infinite dilution and 25°C (298 K).

Table 1: Hydrolysis Constants of Mononuclear Cadmium Species

| Reaction | log K (298 K, I=0) | Reference |

|---|---|---|

| Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺ | -9.81 ± 0.10 | |

| Cd²⁺ + 2H₂O ⇌ Cd(OH)₂ + 2H⁺ | -20.19 ± 0.13 | |

| Cd²⁺ + 3H₂O ⇌ Cd(OH)₃⁻ + 3H⁺ | -33.5 ± 0.5 |

| Cd²⁺ + 4H₂O ⇌ Cd(OH)₄²⁻ + 4H⁺ | -47.28 ± 0.15 | |

Table 2: Hydrolysis Constants of Polynuclear Cadmium Species

| Reaction | log K (298 K, I=0) | Reference |

|---|---|---|

| 2Cd²⁺ + H₂O ⇌ Cd₂OH³⁺ + H⁺ | -8.74 ± 0.10 |

| 4Cd²⁺ + 4H₂O ⇌ Cd₄(OH)₄⁴⁺ + 4H⁺ | -32.85 | |

Table 3: Solubility Product of Cadmium Hydroxide

| Reaction | log K (298 K, I=0) | Reference |

|---|---|---|

| Cd(OH)₂(s) + 2H⁺ ⇌ Cd²⁺ + 2H₂O | 13.71 ± 0.12 |

| Cd(OH)₂(s) ⇌ Cd²⁺ + 2OH⁻ | -14.28 ± 0.12 | |

Note: The ionic strength of the solution can affect the values of the hydrolysis constants.[1]

Visualizations

Cadmium Hydrolysis Pathway

The following diagram illustrates the stepwise formation of mononuclear cadmium hydroxo complexes as the pH of the solution increases.

Caption: Stepwise formation of cadmium hydroxo species with increasing pH.

Logical Relationship of Cadmium Speciation

This diagram shows the relationship between key parameters and the resulting cadmium species in an aqueous solution.

Caption: Influence of pH and concentration on cadmium speciation.

Experimental Protocols

Potentiometric and spectrophotometric titrations are the most common and precise methods for studying metal ion hydrolysis.[1][11]

Potentiometric Titration for Determination of Hydrolysis Constants

This protocol is based on the principles of potentiometric measurement of hydrogen ion activity to determine equilibrium constants.[11][12][13]

Objective: To determine the formation constants of cadmium hydroxo species by titrating an acidic this compound solution with a strong base.

Materials:

-

This compound (Cd(NO₃)₂) stock solution (e.g., 0.1 M)

-

Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)

-

Standardized, carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)[8]

-

Inert salt for constant ionic strength (e.g., NaNO₃ or NaClO₄)

-

High-purity water (deionized or distilled)

Apparatus:

-

Thermostated titration vessel (double-walled) to maintain constant temperature (e.g., 25.0 ± 0.1 °C)[12]

-

High-precision pH meter or potentiometer (resolution of 0.1 mV)[12]

-

Calibrated glass electrode and a reference electrode (e.g., Ag/AgCl)[13]

-

High-precision automated burette[12]

-

Magnetic stirrer

Procedure:

-

Solution Preparation:

-

Prepare a solution in the titration vessel with a known concentration of this compound (e.g., 1.0 x 10⁻³ M) and an excess of strong acid (HNO₃) to ensure all cadmium is initially present as Cd²⁺(aq).

-

Add a sufficient amount of inert salt to maintain a constant ionic strength throughout the titration (e.g., 0.1 M NaNO₃).

-

The total volume should be accurately known (e.g., 25-50 mL).[1][12]

-

-

System Inerting: To prevent interference from atmospheric CO₂, continuously bubble high-purity nitrogen or argon gas through the solution before and during the titration.[1][12]

-

Temperature Equilibration: Allow the solution to equilibrate to the desired constant temperature (25.0 °C).

-

Electrode Calibration: Calibrate the electrode system using standard buffer solutions at the titration temperature. Determine the standard electrode potential (E₀) in the same ionic medium.

-

Titration:

-

Begin the titration by adding small, precise increments of the standardized NaOH solution using the automated burette.

-

After each addition, allow the potential (or pH) reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches a desired upper limit (e.g., pH 11-12) or until precipitation is observed and persists.[1]

-

-

Data Analysis:

-

Convert the measured potential (E) to hydrogen ion concentration ([H⁺]) using the Nernst equation and the calibration data.

-

Calculate the average number of hydroxide ions bound per cadmium ion (the ligand number, ñ) at each point in the titration.

-

Use computational software (e.g., HYPERQUAD, PSEQUAD) to analyze the titration curve (ñ vs. -log[H⁺]). The software refines the hydrolysis constants (log K values) for the proposed species (Cd(OH)⁺, Cd(OH)₂, etc.) by minimizing the difference between the experimental data and the calculated model.

-

Spectrophotometric Titration

This method relies on changes in the UV-Vis absorbance of the solution as different cadmium species are formed.[1]

Objective: To identify the formation of cadmium hydroxo species and determine their stability constants by monitoring absorbance changes during a pH titration.

Materials & Apparatus:

-

Same as for potentiometric titration.

-

UV-Vis spectrophotometer with a thermostated cell holder.

-

Quartz cuvettes.

Procedure:

-

Solution Preparation & System Setup: Prepare the initial acidic this compound solution in the titration vessel as described in the potentiometric protocol. The setup should allow for simultaneous pH measurement and sample extraction for absorbance measurement, or ideally, use a flow cell connected to the spectrophotometer.

-

Initial Spectrum: Record the UV-Vis spectrum of the initial acidic solution.

-

Titration:

-

Add a small, known volume of standardized NaOH solution.

-

Stir to ensure homogeneity and allow the pH to stabilize.

-

Measure and record the pH.

-

Measure and record the full UV-Vis absorbance spectrum of the solution.

-

Repeat this process, extending the titration up to the required pH range (e.g., 1-12).[1]

-

-

Data Analysis:

-

Analyze the changes in absorbance at specific wavelengths as a function of pH.

-

The collected data (absorbance vs. pH at multiple wavelengths) can be analyzed using specialized computer programs that perform least-squares calculations to fit the data to a chemical model.[1]

-

This analysis yields the stability constants and the individual molar absorptivity spectra for each proposed cadmium hydroxo species.

-

Experimental Workflow Diagram

Caption: General workflow for studying cadmium hydrolysis via titration.

Conclusion

The hydrolysis of this compound in aqueous solution is a fundamental process that dictates the speciation and environmental fate of cadmium. The formation of mononuclear and polynuclear hydroxo complexes is governed by solution pH and metal ion concentration. Understanding these equilibria, quantified by their respective hydrolysis constants, is essential for predicting cadmium's behavior in biological and environmental systems. The experimental protocols detailed herein, particularly potentiometric titration, provide a robust framework for researchers to accurately determine these critical thermodynamic parameters.

References

- 1. sanad.iau.ir [sanad.iau.ir]

- 2. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis [people.wou.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis constant - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Investigation of interaction of this compound with sodium hydroxide in aqueous solutions [inis.iaea.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Cadmium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium nitrate, with the general formula Cd(NO₃)₂, is an inorganic compound that serves as a key precursor in the synthesis of various cadmium-containing materials and coordination complexes. Its utility in diverse fields, including the production of specialized glass and porcelain, photographic emulsions, and as a reagent in chemical synthesis, stems from the versatile coordination chemistry of the cadmium(II) ion.[1][2] A thorough understanding of its solid-state structure and coordination behavior is paramount for controlling the synthesis of novel materials and for insights into its toxicological profile, a critical consideration in drug development and environmental science. This guide provides a comprehensive overview of the crystal structure of this compound and its hydrates, details its coordination chemistry with various ligands, and furnishes experimental protocols for its synthesis and analysis.

Crystal Structure of this compound and Its Hydrates

This compound exists in an anhydrous form as well as several hydrated forms, with the tetrahydrate being the most common.[3] The presence of water molecules in the crystal lattice significantly influences the coordination environment of the cadmium ion and the overall crystal packing.

This compound Tetrahydrate (Cd(NO₃)₂·4H₂O)

The most extensively studied form is this compound tetrahydrate. X-ray crystallography has revealed that it crystallizes in the orthorhombic space group Fdd2.[4] In this structure, the cadmium(II) ion is eight-coordinated, displaying a distorted square antiprismatic geometry. The coordination sphere of the cadmium ion is composed of oxygen atoms from two bidentate nitrate ligands and four water molecules.

Table 1: Crystallographic Data for this compound Tetrahydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 5.83 |

| b (Å) | 25.75 |

| c (Å) | 10.99 |

| Z | 8 |

Data sourced from Hrčak.[4]

Other Hydrated and Anhydrous Forms

While the tetrahydrate is the most stable and common form at ambient conditions, other hydrated forms, such as the dihydrate (Cd(NO₃)₂·2H₂O), and the anhydrous form (Cd(NO₃)₂) also exist. The anhydrous form is a volatile solid.[3] Detailed crystallographic data for the dihydrate and anhydrous forms are less commonly reported in readily accessible literature, highlighting an area for further investigation. The coordination environment of the cadmium ion in these forms is expected to differ significantly from the tetrahydrate due to the absence or reduced number of coordinating water molecules.

Coordination Chemistry of this compound

The cadmium(II) ion, with its d¹⁰ electron configuration, exhibits flexible coordination behavior, accommodating coordination numbers from 4 to 8, with 6 and 8 being the most common. This versatility allows for the formation of a wide array of coordination complexes with diverse geometries, including tetrahedral, octahedral, and distorted dodecahedral.[5] The nitrate anions can coordinate to the cadmium center in a monodentate, bidentate, or bridging fashion, further contributing to the structural diversity of its complexes.

Coordination with N-donor Ligands

This compound readily forms complexes with N-donor ligands such as pyridine and its derivatives. In these complexes, the pyridine ligands typically coordinate to the cadmium ion, displacing the water molecules from its coordination sphere. The nitrate ions may remain coordinated or act as counter-ions, depending on the stoichiometry and reaction conditions.

For instance, the reaction of this compound with carboxamide derivatives of pyridine can lead to the formation of eight-coordinate cadmium complexes. In the complex [Cd(L)₂(ONO₂)₂] (where L is N-(thiophen-2-ylmethyl)-2-pyridine carboxamide), the cadmium ion is coordinated by two bidentate carboxamide ligands and two bidentate nitrate anions.[6]

Caption: Coordination of Cadmium(II) with Pyridine and Nitrate Ligands.

Formation of Coordination Polymers

The ability of the nitrate group and various organic ligands to act as bridging units facilitates the formation of coordination polymers. These materials can exhibit one-, two-, or three-dimensional extended structures with potential applications in areas such as catalysis and materials science. For example, this compound reacts with N-(4-(pyridinyl-4-ethynyl)phenyl)-isonicotinamide in DMF to form a one-dimensional coordination polymer.[5]

Experimental Protocols

Synthesis of this compound Tetrahydrate Crystals

A general method for the preparation of this compound involves the reaction of cadmium oxide, carbonate, or hydroxide with nitric acid.[3]

Protocol for the Synthesis of this compound Tetrahydrate:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of cadmium oxide (CdO) to a beaker containing dilute nitric acid (HNO₃). The reaction is exothermic and should be performed with caution. CdO + 2HNO₃ → Cd(NO₃)₂ + H₂O

-

Dissolution: Stir the mixture gently until all the cadmium oxide has dissolved. The resulting solution is aqueous this compound.

-

Crystallization: Slowly evaporate the solvent from the solution at room temperature. Colorless crystals of this compound tetrahydrate will form over time.

-

Isolation and Drying: Collect the crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals in a desiccator over a suitable drying agent.

Synthesis of a Cadmium-based Metal-Organic Framework (MOF)

The following is a representative protocol for the solvothermal synthesis of a cadmium-based MOF.[7]

Protocol:

-

Solution Preparation: In a 20 mL glass vial, dissolve 0.06 mmol of 1,3,5-benzenetricarboxylic acid (H₃BTC) and 0.14 mmol of this compound tetrahydrate (Cd(NO₃)₂·4H₂O) in a solvent mixture of 3 mL of N,N-dimethylformamide (DMF), 2 mL of deionized water, and 1 mL of ethanol.

-

Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous solution.

-

Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 90 °C for 48 hours.

-

Cooling: After the reaction is complete, allow the oven to cool down slowly to room temperature at a rate of 10 °C per hour.

-

Crystal Collection: Collect the resulting colorless crystals by filtration.

-

Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the crystals under vacuum at room temperature.

Caption: Workflow for the Solvothermal Synthesis of a Cadmium-based MOF.

X-ray Diffraction Analysis

The determination of the crystal structure of this compound and its complexes is primarily achieved through single-crystal X-ray diffraction.

General Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected, typically using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction intensities are processed to correct for various experimental factors, yielding a set of structure factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and coordination chemistry of this compound. The tetrahydrate is the most well-characterized form, featuring an eight-coordinate cadmium ion in a distorted square antiprismatic geometry. The versatile coordination behavior of the cadmium(II) ion allows for the formation of a rich variety of coordination complexes and polymers with diverse structures and properties. The provided experimental protocols offer a starting point for the synthesis and analysis of this compound and its derivatives. Further research into the crystal structures of the anhydrous and other hydrated forms of this compound will provide a more complete understanding of this important inorganic compound.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. This compound | Cd(NO3)2 | CID 25154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Crystal Structure of this compound Tetrahydrate [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrochemistry of Cadmium Nitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrochemistry of cadmium nitrate solutions. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge required for experimental design, data interpretation, and application of electrochemical techniques in studies involving this compound. This document details fundamental electrochemical parameters, outlines experimental protocols, and presents critical data in a structured format for ease of comparison and use.

Core Electrochemical Principles

The electrochemical behavior of this compound solutions is primarily dictated by the reduction of cadmium ions (Cd²⁺) to cadmium metal (Cd) and the electrochemical reactions of the nitrate ion (NO₃⁻). Understanding these processes is fundamental to applications ranging from electroplating to the development of electrochemical sensors.

Cadmium Ion Electrochemistry

The principal electrochemical reaction involving the cadmium ion is its two-electron reduction to metallic cadmium. This process is central to cadmium electrodeposition and is characterized by a standard reduction potential that indicates its thermodynamic tendency to occur.

Nitrate Ion Electrochemistry

The nitrate ion can undergo electrochemical reduction on cadmium surfaces, a process that is particularly relevant in analytical chemistry for the determination of nitrate concentrations. The reduction of nitrate to nitrite is a key step in this analytical method.[1][2]

Quantitative Electrochemical Data

A compilation of essential quantitative data is crucial for predictive modeling and the design of electrochemical experiments. The following tables summarize key parameters for the this compound system.

Table 1: Standard Electrode Potential of the Cd²⁺/Cd Half-Cell

| Half-Reaction | Standard Reduction Potential (E°) at 25°C (V vs. SHE) | Reference(s) |

| Cd²⁺(aq) + 2e⁻ ⇌ Cd(s) | -0.403 | [3][4][5][6][7] |

Table 2: Diffusion Coefficients of Cd²⁺ in Aqueous Solutions

| Medium | Temperature (°C) | Diffusion Coefficient (D) (cm²/s) | Reference(s) |

| Nitrate Medium | 25 | 1.51 x 10⁻⁵ | [8] |

| Sulfate Medium | 25 | 1.81 x 10⁻⁵, 1.52 x 10⁻⁵, 1.53 x 10⁻⁵ | [8] |

| Not Specified | 25 | 2.43 x 10⁻¹¹ (in Polyaniline Silicotitanate) | [9][10] |

Note: The diffusion coefficient can be influenced by the supporting electrolyte and the overall ionic strength of the solution.

Table 3: Cadmium Hydrolysis Equilibrium Constants at 25°C

| Equilibrium Reaction | log K (at infinite dilution) | Reference(s) |

| Cd²⁺ + H₂O ⇌ CdOH⁺ + H⁺ | -10.08 | [11] |

| Cd²⁺ + 2H₂O ⇌ Cd(OH)₂ + 2H⁺ | -20.35 | |

| Cd²⁺ + 3H₂O ⇌ Cd(OH)₃⁻ + 3H⁺ | -33.3 | |

| Cd²⁺ + 4H₂O ⇌ Cd(OH)₄²⁻ + 4H⁺ | -47.35 | |

| 2Cd²⁺ + H₂O ⇌ Cd₂OH³⁺ + H⁺ | -9.390 | |

| 4Cd²⁺ + 4H₂O ⇌ Cd₄(OH)₄⁴⁺ + 4H⁺ | -32.85 |

Note: These constants are crucial for understanding the speciation of cadmium at different pH values.

Table 4: Typical Cadmium Electroplating Bath Composition and Operating Parameters (Acid Sulfate System)

| Parameter | Value | Reference(s) |

| Cadmium Sulfate (CdSO₄·8H₂O) | 30 - 60 g/L | [9] |

| Sulfuric Acid (H₂SO₄) | 30 - 75 g/L | [9] |

| Ammonium Chloride (NH₄Cl) | 15 - 23 g/L | [12] |

| Boric Acid (H₃BO₃) | 20 - 30 g/L | [12] |

| Current Density | 1 - 5 A/dm² | [9] |

| Temperature | 20 - 35 °C | [9] |

| pH | 3.8 - 4.5 | [12] |

Note: While this table provides data for an acid sulfate bath, similar principles apply to nitrate-based systems, with adjustments to account for the different counter-ion.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for obtaining reliable electrochemical data. The following sections provide step-by-step methodologies for key electrochemical techniques applied to this compound solutions.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement used to investigate the oxidation and reduction processes of a substance.

Objective: To study the redox behavior of this compound and determine peak potentials and currents.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire or graphite rod)

-

This compound solution of known concentration

-

Supporting electrolyte solution (e.g., 0.1 M KNO₃ or NaNO₃)

-

Deionized water

-

Polishing materials for the working electrode (e.g., alumina slurries)

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size. Rinse thoroughly with deionized water and sonicate if necessary.

-

Electrolyte Preparation: Prepare the this compound solution in the supporting electrolyte. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the reference electrode tip is close to the working electrode surface.

-

Instrument Setup: Connect the electrodes to the potentiostat. Set the experimental parameters in the software, including the initial potential, switching potential, final potential, and scan rate.

-

Data Acquisition: Start the experiment and record the cyclic voltammogram. It is advisable to run several cycles to obtain a stable response.

-

Data Analysis: Analyze the resulting voltammogram to identify the cathodic and anodic peak potentials and currents.

Chronoamperometry

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped, and the resulting current is monitored as a function of time.

Objective: To determine the diffusion coefficient of Cd²⁺ or to study the kinetics of the electrodeposition process.

Materials and Equipment:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Electrode and Electrolyte Preparation: Prepare the electrodes and the deoxygenated this compound solution as described for cyclic voltammetry.

-

Cell Assembly: Assemble the three-electrode cell.

-

Instrument Setup: In the potentiostat software, select the chronoamperometry mode. Set the initial potential (where no faradaic reaction occurs) and the step potential (sufficiently negative to initiate the reduction of Cd²⁺). Define the duration of the potential step.

-

Data Acquisition: Apply the potential step and record the current decay as a function of time.

-

Data Analysis: Analyze the current-time transient. For a diffusion-controlled process, the current will follow the Cottrell equation. A plot of current versus t⁻¹/² should be linear, and the diffusion coefficient can be calculated from the slope.[13]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the properties of electrochemical systems by measuring the impedance over a range of frequencies.

Objective: To characterize the electrode-electrolyte interface and determine parameters such as charge transfer resistance and double-layer capacitance.

Materials and Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer (FRA) module.

-

Three-electrode cell and electrodes as for CV.

-

This compound solution with a supporting electrolyte.

Procedure:

-

Electrode and Electrolyte Preparation: Prepare the electrodes and electrolyte as for CV.

-

Cell Assembly: Assemble the three-electrode cell.

-

Instrument Setup: Set the DC potential at which the impedance will be measured (e.g., the open-circuit potential or a potential where a specific reaction occurs). Define the frequency range (e.g., from 100 kHz to 0.1 Hz) and the AC voltage amplitude (typically a small perturbation, e.g., 5-10 mV).

-

Data Acquisition: Run the EIS experiment to obtain the impedance spectrum.

-

Data Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot can be fitted to an equivalent electrical circuit to extract values for the solution resistance, charge transfer resistance, and double-layer capacitance.[14][15]

Visualizations

Diagrams are provided to illustrate key concepts and experimental workflows related to the electrochemistry of this compound.

Caption: Cadmium Hydrolysis Pathway as a Function of Increasing pH.

Caption: General Experimental Workflow for Cyclic Voltammetry.

Caption: Simplified Mechanism of Nitrate Reduction on a Cadmium Electrode.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. uvm.edu [uvm.edu]

- 3. The standard reduction potentials for the two half-cell reactions are given below :Cd2+(aq)+2e−⟶Cd(s);E0=−0.40VAg(aq)++e−⟶Ag(s);E0=0.80VThe standard free energy change for the reaction 2Ag(aq)++Cd(s)⟶2Ag(s)+Cd2+(aq) is given by [infinitylearn.com]

- 4. ck12.org [ck12.org]

- 5. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]

- 6. 13.6 Standard electrode potentials | Electrochemical reactions | Siyavula [siyavula.com]

- 7. Standard reduction potentials for the Pb2+/Pb and Cd2+/Cd - McMurry 8th Edition Ch 19 Problem 104 [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sanad.iau.ir [sanad.iau.ir]

- 12. Effect of bath constituents and some plating variables on the electrodeposition of cadmium from acidic chloride baths [inis.iaea.org]

- 13. m.youtube.com [m.youtube.com]

- 14. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 15. ntnu.edu [ntnu.edu]

Methodological & Application

Cadmium Nitrate as a Precursor for Cadmium Sulfide (CdS) Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Cadmium Sulfide (CdS) nanoparticles using cadmium nitrate as a stable and reliable cadmium source. The following sections offer a comprehensive overview of various synthesis methodologies, quantitative data summaries, and visual workflows to guide researchers in the successful preparation of CdS nanoparticles for a range of applications, including bioimaging, biosensing, and photocatalysis.[1]

Introduction

Cadmium Sulfide (CdS), an important II-VI semiconductor, exhibits unique optical and electronic properties at the nanoscale.[2] These properties, which are size and shape-dependent, make CdS nanoparticles highly valuable for applications in optoelectronics, solar cells, and various biomedical fields.[1][2] The choice of precursor is a critical factor in controlling the morphology, size distribution, and ultimately the functionality of the synthesized nanoparticles. This compound (Cd(NO₃)₂) is a commonly employed cadmium precursor due to its high solubility in aqueous and various organic solvents, facilitating homogenous reaction mixtures and enabling precise control over nanoparticle nucleation and growth.

This document outlines four prevalent methods for synthesizing CdS nanoparticles using this compound: co-precipitation, microwave-assisted synthesis, hydrothermal synthesis, and solvothermal synthesis. Each method offers distinct advantages concerning reaction time, temperature, and the resulting nanoparticle characteristics.

Synthesis Methodologies and Quantitative Data

The selection of a synthesis method depends on the desired nanoparticle characteristics and the available laboratory equipment. The following tables summarize the key experimental parameters and resulting nanoparticle properties for each method, extracted from various studies.

Co-precipitation Method

The co-precipitation method is a simple, cost-effective, and scalable technique for producing CdS nanoparticles at or near room temperature.[1][3] It involves the reaction of a cadmium salt solution with a sulfur source, leading to the precipitation of insoluble CdS. Capping agents are often used to control particle size and prevent agglomeration.[3][4]

Table 1: Experimental Parameters for Co-precipitation Synthesis of CdS Nanoparticles

| Cadmium Precursor | Sulfur Source | Capping Agent/Stabilizer | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Resulting Particle Size (nm) | Reference |

| This compound (Cd(NO₃)₂) | Sodium Sulfide (Na₂S) | Glucose/Starch | Distilled Water | Room Temperature, then 100 | 16 (stirring), 7 (oven) | - | [4] |

| This compound tetrahydrate (Cd(NO₃)₂·4H₂O) | Sodium Sulfide (Na₂S) | Diethylene Glycol (DEG) | Aqueous | Room Temperature | 3 | - | [3][5] |

| This compound (Cd(NO₃)₂) | Thiourea ((NH₂)₂CS) | - | Aqueous (pH adjusted with NH₄OH) | 20, 70, 90 | >0.33 | 50-1500 | [6] |

Experimental Protocol: Co-precipitation Synthesis

This protocol is based on the method described by S. G. Pathade et al.[3]

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of this compound tetrahydrate (Cd(NO₃)₂·4H₂O) by dissolving the appropriate amount in 20 ml of distilled water in a conical flask.

-

Prepare a 0.1 M solution of Sodium Sulfide (Na₂S) by dissolving the appropriate amount in 20 ml of distilled water.

-

-

Reaction:

-

Add approximately 10 ml of Diethylene Glycol (DEG) to the this compound solution under constant stirring.

-

After 5 minutes, add the sodium sulfide solution dropwise to the this compound solution while maintaining vigorous stirring.

-

Continue stirring the reaction mixture for 3 hours at room temperature. A yellow precipitate of CdS will form.

-

-

Purification:

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with ethanol and acetone to remove unreacted precursors and byproducts.

-

Dry the final product at room temperature.

-

Workflow Diagram: Co-precipitation Synthesis

Caption: Workflow for CdS nanoparticle synthesis via co-precipitation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and energy-efficient method for producing high-quality CdS nanoparticles.[2][7] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to uniform and rapid heating, resulting in shorter reaction times and often smaller, more uniform nanoparticles.

Table 2: Experimental Parameters for Microwave-Assisted Synthesis of CdS Nanoparticles